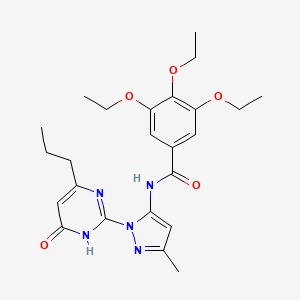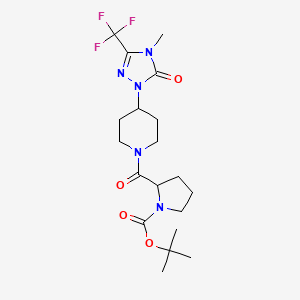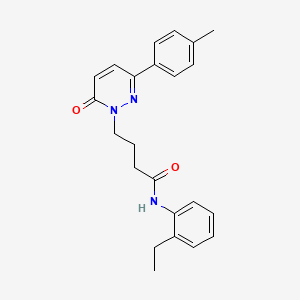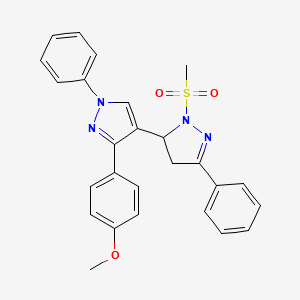![molecular formula C14H17N5OS B2452889 2-{[1-(2,4-二甲基苯基)-1H-四唑-5-基]硫代}-N-(丙-2-烯-1-基)乙酰胺 CAS No. 805312-05-4](/img/structure/B2452889.png)
2-{[1-(2,4-二甲基苯基)-1H-四唑-5-基]硫代}-N-(丙-2-烯-1-基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide is a useful research compound. Its molecular formula is C14H17N5OS and its molecular weight is 303.38. The purity is usually 95%.
BenchChem offers high-quality 2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 噻吩衍生物因其抗炎活性而受到研究。 例如,1-[1-(2,5-二甲基噻吩-3-基)乙基]-1-羟基脲已显示出抗炎作用 .
- 一些含噻吩的化合物具有抗菌特性。 其中,某些衍生物已显示出良好的抗菌潜力 .
抗炎特性
抗菌潜力
血清素拮抗和阿尔茨海默病治疗
总之,该化合物具有多种应用,包括抗炎、抗菌、材料科学和潜在的抗癌特性。需要进一步的研究来释放其全部治疗潜力。 🌟
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide typically starts with the construction of the tetrazole ring, often through the [2+3] cycloaddition reaction between azides and nitriles. The reaction conditions generally require a base like sodium azide in a solvent such as dimethylformamide (DMF) at elevated temperatures. The intermediate tetrazole can then be reacted with a sulfanyl acetamide derivative to form the final compound. Careful control of reaction conditions such as temperature and pH is essential to optimize yield and purity.
Industrial Production Methods: On an industrial scale, the synthesis might employ batch or continuous flow processes. In batch processes, large reactors are used to handle significant volumes of reactants, while continuous flow reactors offer advantages in terms of reaction control and scalability. Catalysts and automated systems are often employed to enhance efficiency and consistency.
化学反应分析
Types of Reactions: 2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide undergoes various chemical reactions including oxidation, reduction, and substitution. For instance, it can be oxidized using agents like potassium permanganate or reduced by hydrogenation over palladium catalysts.
Common Reagents and Conditions: Typical reagents used in these reactions include strong acids or bases, transition metal catalysts, and organic solvents like ethanol or toluene. Conditions such as temperature, pressure, and pH are meticulously controlled to steer the reaction towards the desired products.
Major Products Formed: The major products depend on the specific reaction pathway. Oxidation might yield sulfoxides or sulfones, while reduction can lead to the formation of amines. Substitution reactions could replace the sulfanyl group with various functional groups like alkyl or aryl groups, generating a range of derivatives.
Scientific Research Applications: 2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide is utilized in several research domains:
Chemistry: It serves as a precursor for synthesizing other complex molecules, especially in heterocyclic chemistry.
Biology: Its structural features make it a candidate for studying enzyme interactions and protein binding dynamics.
Medicine: The compound is explored for its potential pharmacological properties, such as antimicrobial or anti-inflammatory activities.
Industry: In materials science, it may be investigated for use in developing novel polymers or as a specialty chemical in manufacturing processes.
Mechanism of Action: The compound exerts its effects through interactions at the molecular level, often targeting specific enzymes or receptors. Its mechanism of action might involve binding to active sites, altering enzymatic activity, or affecting signal transduction pathways. Detailed studies are required to elucidate the exact pathways and molecular targets.
相似化合物的比较
Compared to similar compounds, 2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide stands out due to its unique combination of functional groups, offering a diverse range of reactivity and application potential.
Similar Compounds: Other tetrazole-containing compounds, such as 1-(2,4-dimethylphenyl)-1H-tetrazole, share structural similarities but differ in their attached functional groups, which influences their chemical behavior and application scope.
属性
IUPAC Name |
2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5OS/c1-4-7-15-13(20)9-21-14-16-17-18-19(14)12-6-5-10(2)8-11(12)3/h4-6,8H,1,7,9H2,2-3H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCRUQCZPZFGRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=NN=N2)SCC(=O)NCC=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-Bromo-N-[4-(5-ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-benzamide](/img/structure/B2452807.png)

![2-[(2-methoxyethoxy)methyl]morpholine](/img/structure/B2452811.png)
![4-(4-fluorobenzyl)-5-[1-(2-furoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2452812.png)
![6-Cyclopropyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2452814.png)
![Dimethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2452815.png)


![3-(2-fluorobenzyl)-7-thiomorpholinopyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2452821.png)
![Methyl 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate](/img/structure/B2452825.png)

![(Z)-ethyl 4-(((2-(cyclohex-1-en-1-yl)ethyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2452827.png)
![2,5-Dimethyl-3-(4-methylphenyl)-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2452828.png)
![N-({[3,3'-bithiophene]-5-yl}methyl)-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide](/img/structure/B2452829.png)
